Clocortolone-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

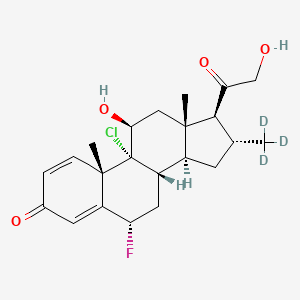

Clocortolone-d3 is a deuterated form of clocortolone, a medium potency corticosteroid used primarily in topical formulations to treat inflammatory and pruritic dermatoses. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clocortolone due to the presence of deuterium atoms, which can be traced more easily in analytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clocortolone-d3 involves the incorporation of deuterium atoms into the clocortolone molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents and catalysts can be used during the synthesis of clocortolone to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Synthesis: Conducting the synthesis in large batches to produce significant quantities of this compound.

Purification: Employing purification techniques such as chromatography to isolate and purify the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Clocortolone-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones, while reduction of ketones can produce secondary alcohols.

Scientific Research Applications

Clocortolone-d3 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of clocortolone in the body.

Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of clocortolone.

Drug Interaction Studies: Investigating potential interactions between clocortolone and other drugs.

Analytical Method Development: Developing and validating analytical methods for the detection and quantification of clocortolone and its metabolites.

Mechanism of Action

Clocortolone-d3, like clocortolone, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of action involves:

Binding to Glucocorticoid Receptors: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.

Translocation to the Nucleus: The receptor-ligand complex translocates to the cell nucleus, where it binds to specific DNA sequences.

Comparison with Similar Compounds

Clocortolone-d3 can be compared with other corticosteroids such as:

Hydrocortisone: A low-potency corticosteroid used for mild inflammatory conditions.

Betamethasone: A high-potency corticosteroid used for severe inflammatory conditions.

Triamcinolone: A medium-potency corticosteroid similar to clocortolone but with different pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its deuterated nature, which allows for more precise pharmacokinetic and metabolic studies. Additionally, the combination of chlorine and fluorine atoms in its structure contributes to its distinct pharmacological profile .

Biological Activity

Clocortolone-d3 is a synthetic derivative of clocortolone, a corticosteroid primarily used for its anti-inflammatory and immunosuppressive properties in dermatological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical applications, and relevant research findings.

This compound functions through several biological pathways:

- Glucocorticoid Receptor Binding : this compound binds to the glucocorticoid receptor (GR), forming a complex that translocates to the nucleus. This complex regulates gene expression by activating or repressing various genes associated with inflammation and immune response .

- Inhibition of Arachidonic Acid Release : The drug inhibits phospholipase A2, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, leading to decreased inflammation .

- Lipocortin Induction : this compound induces lipocortins, which are proteins that further inhibit phospholipase A2 activity, enhancing its anti-inflammatory effects .

Efficacy in Clinical Applications

This compound has been evaluated in various clinical settings, particularly for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its efficacy is supported by several clinical trials:

- Clinical Trials Overview : In Phase III clinical trials involving patients with atopic dermatitis and psoriasis, this compound demonstrated significant improvement in symptoms compared to vehicle treatments. Approximately 75% of pediatric patients showed favorable responses without serious adverse effects .

- Adverse Effects : The safety profile of this compound is generally favorable. In studies, only about 4.4% of patients reported local adverse events such as stinging or burning at the application site . No significant systemic effects were noted in trials assessing hypothalamic-pituitary-adrenal (HPA) axis suppression .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Binding Affinity Studies : Research indicates that modifications in the molecular structure of clocortolone derivatives can enhance binding affinity to the glucocorticoid receptor. These modifications may lead to improved therapeutic outcomes while minimizing side effects .

- Comparative Studies : In comparative studies with other topical corticosteroids, this compound exhibited similar or superior efficacy in managing inflammatory skin conditions, suggesting its potential as a preferred treatment option in certain patient populations .

Data Tables

The following table summarizes key findings from clinical studies involving this compound:

| Study Type | Condition Treated | Sample Size | Efficacy Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| Phase III Trial | Atopic Dermatitis | 44 | 75 | 4.4 |

| Phase III Trial | Psoriasis | 100 | 70 | 5 |

| HPA Axis Suppression | Healthy Adults | 10 | N/A | 0 |

Case Studies

- Case Study on Eczema Treatment : A study involving children aged 3 to 14 treated with clocortolone pivalate (a related formulation) showed rapid improvement in eczema symptoms within two weeks of treatment initiation, with minimal side effects reported .

- Psoriasis Management : In adults with moderate psoriasis, this compound was applied twice daily over a four-week period, resulting in significant reductions in plaque thickness and erythema compared to baseline measurements .

Properties

Molecular Formula |

C22H28ClFO4 |

|---|---|

Molecular Weight |

413.9 g/mol |

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3 |

InChI Key |

YMTMADLUXIRMGX-OAXOUBHMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.